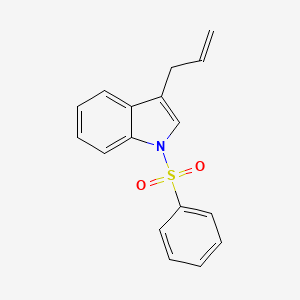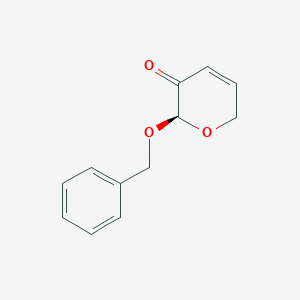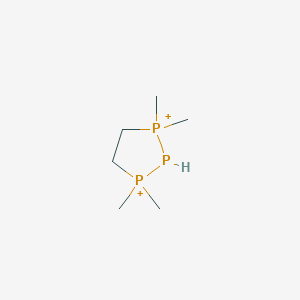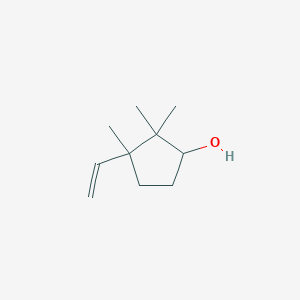
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons that contain carbon atoms arranged in a ring structure. This particular compound is characterized by a cyclopentane ring with three methyl groups and one ethenyl group attached to it. The molecular formula for this compound is C10H18O .
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can be synthesized through various synthetic routes. One common method involves the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Industrial Production Methods
In industrial settings, cyclopentanol can be produced through the hydro-conversion of cyclopentanone, which is obtained by the decarboxylation of adipic acid at high temperatures . this process is limited due to the formation of pollutants.
化学反应分析
Types of Reactions
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions can occur with halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.
Major Products
Oxidation: The oxidation of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can yield cyclopentanone derivatives.
Reduction: Reduction typically results in the formation of cyclopentane derivatives.
Substitution: Substitution reactions can produce halogenated cyclopentane compounds.
科学研究应用
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of perfumes, dyes, and as a solvent for medicines and perfumes.
作用机制
The mechanism of action of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert their effects through specific pathways. These pathways may involve the modulation of enzyme activity, receptor binding, and signal transduction processes.
相似化合物的比较
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can be compared with other similar compounds such as:
Cyclopentanol: A simpler cycloalkane with a hydroxyl group attached to a cyclopentane ring.
Cyclopentanone: A ketone derivative of cyclopentane.
Cyclopentene: An unsaturated cycloalkane with a double bond in the ring.
The uniqueness of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
属性
CAS 编号 |
344942-18-3 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
3-ethenyl-2,2,3-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4)7-6-8(11)9(10,2)3/h5,8,11H,1,6-7H2,2-4H3 |
InChI 键 |
PXMRAETUVSSBJX-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CCC1(C)C=C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
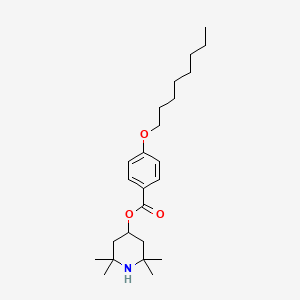
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
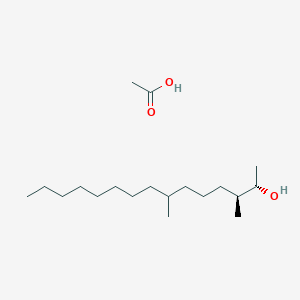

![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
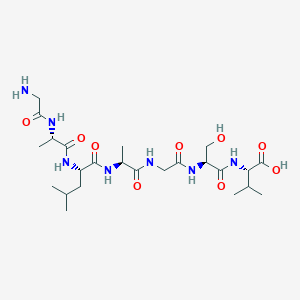
methylene]-](/img/structure/B14254214.png)
